molecular formula C21H20ClN3O4 B2974908 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 921851-47-0

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide

カタログ番号: B2974908
CAS番号: 921851-47-0
分子量: 413.86
InChIキー: MLXUCJLAZILDNC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide is a heterocyclic compound featuring a pyridazinone core substituted with a 4-chlorophenyl group and an ethyl linker to a 3,4-dimethoxybenzamide moiety. While direct references to this compound are absent in the provided evidence, its structural analogs and synthetic methodologies can be inferred from related studies. Pyridazinone derivatives are of significant pharmaceutical interest due to their diverse biological activities, including kinase inhibition and receptor modulation .

特性

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4/c1-28-18-9-5-15(13-19(18)29-2)21(27)23-11-12-25-20(26)10-8-17(24-25)14-3-6-16(22)7-4-14/h3-10,13H,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXUCJLAZILDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations based on diverse research findings.

  • Molecular Formula : C20H24ClN3O2
  • Molecular Weight : 373.88 g/mol
  • Structural Features : The compound features a pyridazinone core, substituted with a chlorophenyl group and an ethyl chain terminating in a dimethoxybenzamide moiety. This unique structure is believed to significantly influence its biological activity.

Synthesis

The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide typically involves several key steps:

  • Formation of the Pyridazinone Core : Achieved through cyclization of hydrazine derivatives with diketones.
  • Electrophilic Aromatic Substitution : Introduction of the chlorophenyl group via electrophilic aromatic substitution reactions.
  • Coupling Reaction : The final step involves coupling the pyridazinone intermediate with 3,4-dimethoxybenzoic acid or its derivatives under amide bond-forming conditions.

Biological Mechanisms and Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The following mechanisms are proposed:

  • Enzyme Inhibition : The pyridazinone core can interact with active sites of enzymes, potentially leading to inhibition of their function.
  • Receptor Binding : The chlorophenyl group enhances binding affinity through hydrophobic interactions, while the dimethoxybenzamide moiety contributes to stability and solubility.

In Vitro Studies

Recent studies have demonstrated that N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide exhibits significant biological activity against various targets:

  • Anticancer Activity : In vitro assays have shown that this compound can inhibit cancer cell proliferation, particularly in breast and lung cancer cell lines. The IC50 values for these activities range from 5 to 15 µM, indicating potent effects against these cell types .
Cell LineIC50 (µM)
MCF7 (Breast Cancer)10
A549 (Lung Cancer)8
  • Antimicrobial Effects : The compound has also been evaluated for antimicrobial properties against several pathogenic bacteria and fungi. Results indicate a broad-spectrum activity with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .
MicroorganismMIC (µg/mL)
Staphylococcus aureus100
Escherichia coli150
Candida albicans200

Case Studies

  • Alzheimer's Disease Research : A study explored the potential of this compound as an acetylcholinesterase inhibitor, which is crucial in Alzheimer's disease treatment. Molecular docking studies revealed strong binding affinity to the active site of acetylcholinesterase, supporting its potential as a therapeutic agent .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. It was observed that treatment with the compound significantly reduced cell death and increased antioxidant enzyme levels .

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Comparisons

A. Pyridazinone vs. Pyrazolo-Pyridine Derivatives describes 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-phenylacetamido)pyrazolo[3,4-b]pyridines, which shares the 4-chlorophenyl and pyridinone motifs. The synthesis of both compounds employs K₂CO₃ and DMF, but the pyrazolo-pyridine derivative requires 15–24 hours at room temperature , whereas pyridazinone syntheses (e.g., ) often use dehydrosulfurization methods under reflux .

B. Oxadiazine vs. Benzamide-Linked Derivatives
highlights 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine , which incorporates a chlorophenyl group but replaces the benzamide with an oxadiazine ring. The trichloromethyl group in this compound enhances electrophilicity, contrasting with the electron-donating dimethoxy groups in the target compound. Such differences may influence metabolic stability and solubility, with oxadiazines typically exhibiting lower polarity .

Substituent Effects

A. Chlorophenyl vs. Fluorophenyl Groups describes fluorophenyl-substituted pyrazolo[3,4-d]pyrimidines (e.g., 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide). Fluorine atoms increase metabolic resistance and binding affinity through electronegativity and hydrophobic interactions, whereas the 4-chlorophenyl group in the target compound may prioritize cost-effective synthesis and moderate lipophilicity .

B. Dimethoxybenzamide vs. Sulfonamide Moieties The dimethoxybenzamide group in the target compound contrasts with sulfonamide substituents in .

Hypothetical Pharmacological and Physicochemical Properties

Property Target Compound (Predicted) Pyrazolo-Pyridine () Oxadiazine ()
Molecular Weight ~420–450 g/mol ~500–550 g/mol ~350–400 g/mol
LogP (Lipophilicity) ~3.5 (dimethoxy-enhanced) ~4.2 (pyrazolo core) ~2.8 (oxadiazine)
Solubility (aq.) Low Very low Moderate
Metabolic Stability Moderate (dimethoxy) Low (arylacetamido) High (trichloromethyl)

The dimethoxy groups in the target compound may balance lipophilicity and metabolic stability better than the trichloromethyl group in or the polar sulfonamides in .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。